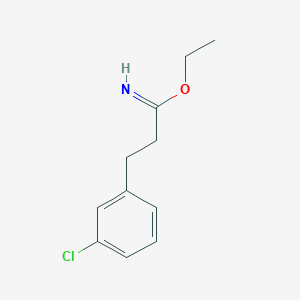
4-tert-butyl-N-(naphthalen-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-terc-butil-N-(naftalen-2-il)ciclohexanocarboxamida es un compuesto orgánico sintético que presenta un anillo de ciclohexano sustituido con un grupo terc-butil y un grupo naftil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-terc-butil-N-(naftalen-2-il)ciclohexanocarboxamida generalmente implica los siguientes pasos:
Formación del Núcleo de Ciclohexanocarboxamida: El material de partida, el ácido ciclohexanocarboxílico, se convierte en su amida correspondiente utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de una base como la trietilamina.
Introducción del Grupo Naftil: El grupo naftil se introduce mediante una reacción de sustitución nucleofílica. La naftalen-2-ilamina se hace reaccionar con el intermedio de ciclohexanocarboxamida en condiciones ácidas para formar el producto deseado.
Adición del Grupo terc-Butil: El grupo terc-butil se introduce a través de una reacción de alquilación de Friedel-Crafts utilizando cloruro de terc-butilo y un catalizador ácido de Lewis como el cloruro de aluminio.
Métodos de Producción Industrial
La producción industrial de 4-terc-butil-N-(naftalen-2-il)ciclohexanocarboxamida sigue rutas sintéticas similares pero a una escala mayor. Las reacciones se optimizan para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-terc-butil-N-(naftalen-2-il)ciclohexanocarboxamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio (LiAlH4) pueden convertir el grupo amida en una amina.
Sustitución: El grupo naftil puede sufrir reacciones de sustitución aromática electrofílica, lo que permite una mayor funcionalización del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Reactivos electrofílicos como el bromo (Br2) o el ácido nítrico (HNO3) en condiciones controladas.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de derivados bromados o nitrados.
Aplicaciones Científicas De Investigación
4-terc-butil-N-(naftalen-2-il)ciclohexanocarboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en la química de coordinación.
Biología: Se ha investigado su potencial como un compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se ha explorado su potencial efecto terapéutico, incluyendo actividades antiinflamatorias y analgésicas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 4-terc-butil-N-(naftalen-2-il)ciclohexanocarboxamida implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos.
Vías Involucradas: Puede influir en las vías de señalización relacionadas con la inflamación, la proliferación celular o la apoptosis, contribuyendo a sus posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Singularidad
4-terc-butil-N-(naftalen-2-il)ciclohexanocarboxamida destaca por su combinación única de un anillo de ciclohexano, un grupo terc-butil y un grupo naftil. Esta disposición estructural confiere propiedades fisicoquímicas y potenciales actividades biológicas distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C21H27NO |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-naphthalen-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H27NO/c1-21(2,3)18-11-8-16(9-12-18)20(23)22-19-13-10-15-6-4-5-7-17(15)14-19/h4-7,10,13-14,16,18H,8-9,11-12H2,1-3H3,(H,22,23) |
Clave InChI |
SQPYHOQQTDJLCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



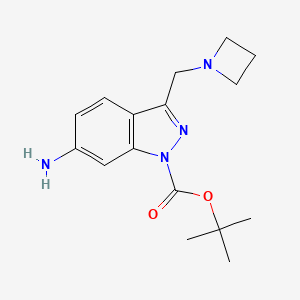
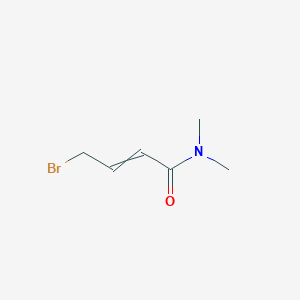
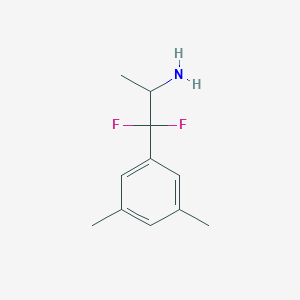
![2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B12444119.png)
![12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12444121.png)
![3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide](/img/structure/B12444124.png)
![4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B12444128.png)
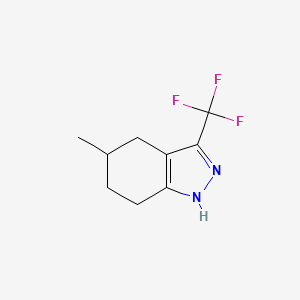
![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)

![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)
